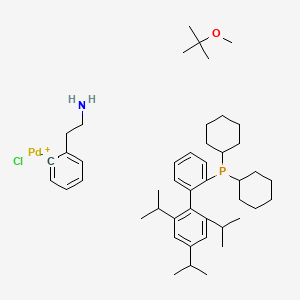
(Ethoxy)titanium(IV) trichloride, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Ethoxy)titanium(IV) trichloride, 95% (TiCl3(OEt)3) is a white crystalline solid that is produced by the reaction of titanium tetrachloride with ethoxy alcohol. It is a reagent used in a variety of organic synthesis reactions, such as the synthesis of polymers, polyesters, and polyamides. It is also used in the synthesis of pigments, dyes, and pharmaceuticals. In addition, TiCl3(OEt)3 is an important intermediate in the production of titanium dioxide.
科学的研究の応用
TiCl3(OEt)3 is used in a variety of scientific research applications. It is used as a catalyst in the polymerization of vinyl monomers, such as styrene and acrylonitrile, to produce polymers and copolymers. It is also used in the synthesis of polyesters, polyamides, and polycarbonates. In addition, TiCl3(OEt)3 is used in the synthesis of pigments, dyes, and pharmaceuticals.
作用機序
TiCl3(OEt)3 acts as a Lewis acid catalyst in the polymerization of vinyl monomers. It facilitates the formation of a coordination complex between the titanium center and the monomer, resulting in the initiation of a polymerization reaction. The titanium center is then regenerated, allowing the reaction to continue.
Biochemical and Physiological Effects
TiCl3(OEt)3 is a reagent that is used in a variety of synthetic reactions, and it is not known to have any direct biochemical or physiological effects. The titanium dioxide that is produced from TiCl3(OEt)3 is known to be an effective sunscreen agent, however, and it is used in a variety of skin care products.
実験室実験の利点と制限
The main advantage of TiCl3(OEt)3 is its low cost and availability. It is also relatively easy to handle, and it is not toxic or corrosive. The main limitation is that it is not a very selective catalyst, and it can lead to the formation of by-products in some reactions.
将来の方向性
There are a number of potential future applications for TiCl3(OEt)3. It could be used as a catalyst in the synthesis of new polymers and copolymers materials. It could also be used in the synthesis of new pigments, dyes, and pharmaceuticals. In addition, it could be used in the production of titanium dioxide nanoparticles, which have a variety of potential applications in fields such as energy storage and biomedical imaging. Finally, TiCl3(OEt)3 could be used as a catalyst in the synthesis of new materials for use in 3D printing.
合成法
TiCl3(OEt)3 is produced by the reaction of titanium tetrachloride with ethoxy alcohol. The reaction is typically performed in an inert atmosphere, such as nitrogen or argon, at a temperature of around 100°C. The reaction is complete when the reaction mixture has a yellow color. The product is then filtered, washed, and dried.
特性
IUPAC Name |
ethanol;trichlorotitanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O.3ClH.Ti/c1-2-3;;;;/h3H,2H2,1H3;3*1H;/q;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLMLEWXCMFNFO-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.Cl[Ti](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Cl3OTi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trichloroethoxytitanium | |
CAS RN |
3112-67-2 |
Source


|
| Record name | Trichloroethoxytitanium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003112672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trichloroethoxytitanium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.523 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-Methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353363.png)
![Bicyclo[2.2.1]heptane-2,3-dicarboximide](/img/structure/B6353369.png)

![4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6353383.png)
![4-(2-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6353386.png)
![1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353390.png)






![3-{[(t-Butoxy)carbonyl][2-(dimethylamino)ethyl]amino}propanoic acid](/img/structure/B6353445.png)
